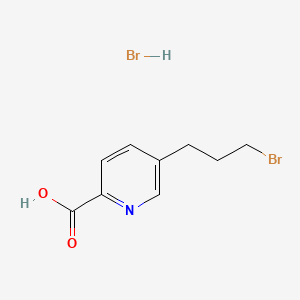
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant relevance in organic synthesis and various scientific research fields. This compound is characterized by the presence of a bromopropyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives followed by carboxylation. One common method includes the reaction of 5-bromopyridine-2-carboxylic acid with 3-bromopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation reactions using automated reactors to ensure consistency and efficiency. The use of hydrobromic acid in the final step helps in obtaining the hydrobromide salt form, which is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in specific synthetic and research applications where such functionality is required.
Propiedades
Fórmula molecular |
C9H11Br2NO2 |
|---|---|
Peso molecular |
325.00 g/mol |
Nombre IUPAC |
5-(3-bromopropyl)pyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c10-5-1-2-7-3-4-8(9(12)13)11-6-7;/h3-4,6H,1-2,5H2,(H,12,13);1H |
Clave InChI |
IZFRSMMPQFBPJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CCCBr)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


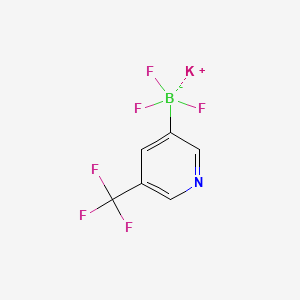
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
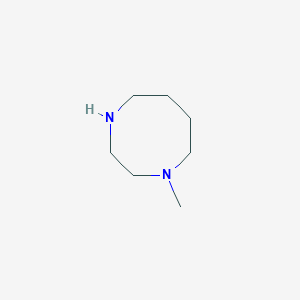
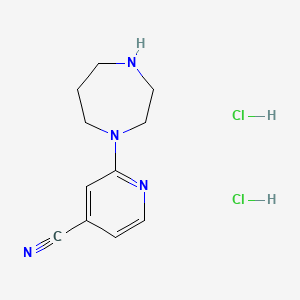
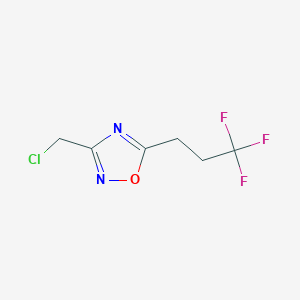
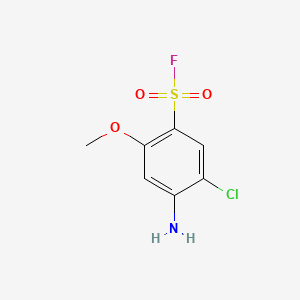
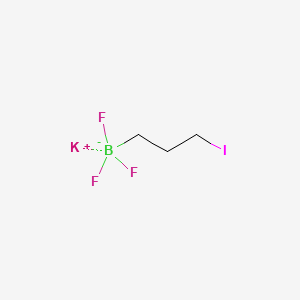
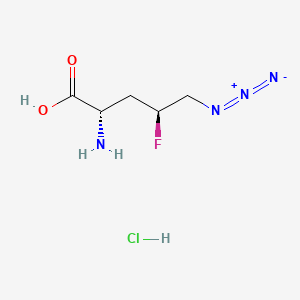
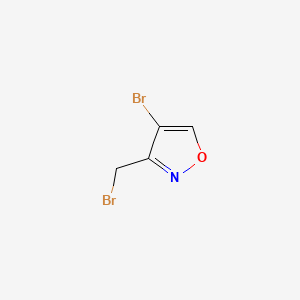
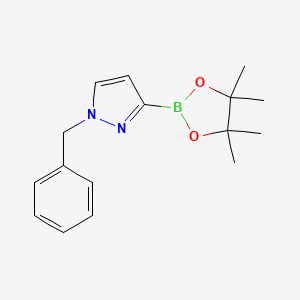
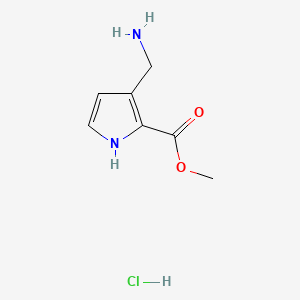
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
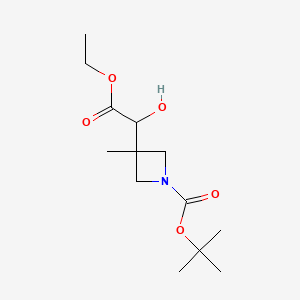
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
